molecular formula C23H22ClN3OS2 B15033496 2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 476483-29-1

2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B15033496
CAS No.: 476483-29-1
M. Wt: 456.0 g/mol
InChI Key: XDWWIRICYNSOOD-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as amino, chloro, methyl, ethylthio, and carbonitrile makes this compound a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the hexahydroquinoline core: This can be achieved through a multi-component reaction involving an aldehyde, a β-ketoester, an amine, and a thiophene derivative under acidic or basic conditions.

    Functional group modifications: Introduction of the chloro and methyl groups on the phenyl ring can be done through electrophilic aromatic substitution reactions.

    Addition of the ethylthio group: This can be introduced via nucleophilic substitution reactions on the thiophene ring.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethylthio groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonitrile group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

The biological applications of this compound may include its use as a potential drug candidate. Hexahydroquinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s diverse functional groups allow it to form various types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-tetrahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of functional groups and its hexahydroquinoline core. This combination imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

CAS No.

476483-29-1

Molecular Formula

C23H22ClN3OS2

Molecular Weight

456.0 g/mol

IUPAC Name

2-amino-1-(3-chloro-4-methylphenyl)-4-(2-ethylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H22ClN3OS2/c1-3-29-23-15(9-10-30-23)20-16(12-25)22(26)27(14-8-7-13(2)17(24)11-14)18-5-4-6-19(28)21(18)20/h7-11,20H,3-6,26H2,1-2H3

InChI Key

XDWWIRICYNSOOD-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=C(C=C4)C)Cl)N)C#N

Origin of Product

United States

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